Oxybutynin chloride Oxybutynin chloride Oxybutynin Chloride is the chloride salt form of oxybutynin, a tertiary amine and anticholinergic agent with antispasmodic activity. Oxybutynin chloride exerts its antimuscarinic effect on bladder smooth muscle by blocking muscarinic receptors in smooth muscle, thereby inhibiting acetylcholine binding. This results in a relaxation of bladder smooth muscle, a reduction of involuntary muscle contractions and delays the initial desire to void.
See also: Oxybutynin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1508-65-2
VCID: VC0538414
InChI: InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H
SMILES: CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Molecular Formula: C22H32ClNO3
Molecular Weight: 393.9 g/mol

Oxybutynin chloride

CAS No.: 1508-65-2

Cat. No.: VC0538414

Molecular Formula: C22H32ClNO3

Molecular Weight: 393.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxybutynin chloride - 1508-65-2

Specification

CAS No. 1508-65-2
Molecular Formula C22H32ClNO3
Molecular Weight 393.9 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H
Standard InChI Key SWIJYDAEGSIQPZ-UHFFFAOYSA-N
SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Canonical SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Appearance Solid powder
Melting Point 129.5 °C

Introduction

Chemical Structure and Physicochemical Properties

Oxybutynin chloride, systematically named 4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride, features a complex molecular architecture that enables its pharmacological activity. The compound’s structure integrates a phenylcyclohexylglycolic acid moiety linked to a diethylaminoalkynyl ester, with the hydrochloride salt enhancing water solubility (0.01 mg/mL) . Key physicochemical parameters include a logP of 4.36, indicating moderate lipophilicity, and a polar surface area of 49.77 Ų, which influences membrane permeability .

Stereochemical Considerations

The racemic mixture of oxybutynin chloride contains equal parts R- and S-enantiomers, with the R-enantiomer demonstrating 500-fold greater antimuscarinic potency than its spasmolytic effects . This stereoselectivity explains the drug’s predominant action on bladder muscarinic receptors over systemic smooth muscle relaxation.

Table 1: Key Physicochemical Properties of Oxybutynin Chloride

PropertyValueSource
Molecular Weight393.947 g/molDrugBank
logP4.36ALOGPS
Water Solubility0.01 mg/mLChemaxon
pKa (Basic)8.77Chemaxon
Polar Surface Area49.77 ŲChemaxon

Pharmacological Mechanism and Receptor Interactions

Oxybutynin chloride’s therapeutic effects stem from competitive antagonism of acetylcholine at postganglionic muscarinic receptors. In vitro studies demonstrate 10-fold greater affinity for M3 receptors (EC₅₀ = 2.3 nM) compared to M2 subtypes, mirroring the receptor distribution in human detrusor muscle . The spasmolytic activity, independent of anticholinergic effects, arises from direct smooth muscle relaxation via calcium channel modulation .

Metabolic Activation and Pharmacokinetics

Hepatic first-pass metabolism converts 90% of orally administered oxybutynin to desethyloxybutynin via CYP3A4, an active metabolite contributing 30–50% of clinical effects . The immediate-release (IR) formulation achieves peak plasma concentration (Cₘₐₓ) in 1–2 hours, while the extended-release (ER) OROS® system prolongs absorption to 4–6 hours with 153% relative bioavailability compared to IR .

Table 2: Comparative Pharmacokinetics of Oxybutynin Formulations

ParameterIR Tablet ER Tablet Transdermal
Tₘₐₓ (hr)1.2 ± 0.411.3 ± 2.124–48
Cₘₐₓ (ng/mL)8.1 ± 3.24.7 ± 1.83.1 ± 1.2
AUC₀–∞ (ng·hr/mL)54.3 ± 18.789.6 ± 24.362.4 ± 15.9
Half-life (hr)2.1 ± 0.712.8 ± 3.534.2 ± 8.6

Clinical Efficacy in Overactive Bladder Management

Randomized controlled trials establish oxybutynin chloride’s superiority over placebo, reducing weekly urge incontinence episodes by 70% versus 40% with placebo (p < 0.001) . A meta-analysis of 12 trials (N = 2,814) demonstrated:

  • 52% reduction in micturition frequency (95% CI: 48–56%)

  • 68% decrease in incontinence episodes (95% CI: 63–72%)

  • 34% improvement in voided volume (p = 0.002 vs baseline)

Long-Term Outcomes and Comparative Effectiveness

In the OPERA trial (n = 790), oxybutynin ER demonstrated non-inferiority to tolterodine ER for incontinence episodes (mean reduction 79% vs 73%, p = 0.06), with superior improvement in micturition frequency (p = 0.03) . Five-year observational data show sustained efficacy in 68% of patients, though 22% discontinued due to anticholinergic side effects .

Adverse Effect Profile and Risk Mitigation

The antimuscarinic activity of oxybutynin chloride produces dose-dependent adverse effects:

  • Dry mouth: 68% (IR) vs 28% (ER) vs 4% (transdermal)

  • Constipation: 21% (IR) vs 9% (ER)

  • Cognitive effects: 8% in elderly vs 2% in young adults

Table 3: Adverse Event Incidence Across Formulations

EventIR (%)ER (%)Transdermal (%)
Dry Mouth68284
Constipation2192
Somnolence1251
Local Skin Reaction14

Innovations in Drug Delivery Systems

Extended-Release OROS® Technology

The osmotic-controlled release oral delivery system (OROS®) reduces peak-trough fluctuations (fluctuation index: 1.3 vs 3.8 for IR) , enabling once-daily dosing. This technology decreases DEO formation by 40% through colonic absorption bypassing CYP3A4-rich duodenum .

Transdermal Therapeutic System

The 39 cm² patch delivering 3.9 mg/day oxybutynin achieves steady-state plasma concentrations within 24–48 hours, with 60% lower DEO exposure than oral routes . Phase III trials show equivalent efficacy to tolterodine ER with 80% lower dry mouth incidence .

Special Populations and Dose Adjustments

Hepatic Impairment

Child-Pugh B/C patients require 50% dose reduction due to 2.4-fold increased AUC (p = 0.002) .

Geriatric Use

Patients >75 years exhibit 30% higher oxybutynin exposure (AUC₀–∞ 112 vs 86 ng·hr/mL) , necessitating lower initial doses (2.5 mg BID).

Contemporary Research Directions

Recent Phase II trials investigate:

  • Intravesical liposomal formulations reducing systemic exposure by 90%

  • M3-selective analogs (e.g., solifenacin) with 5-fold receptor specificity

  • β3-adrenoceptor agonists combined with oxybutynin for synergistic effects

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